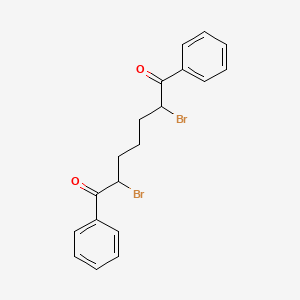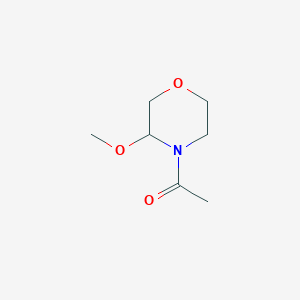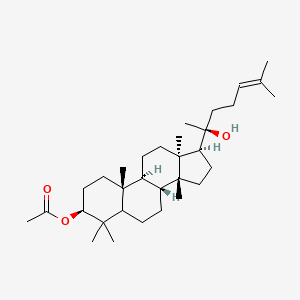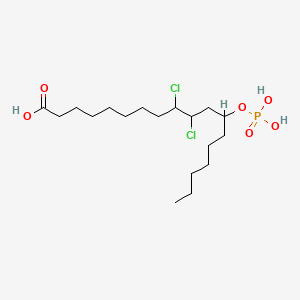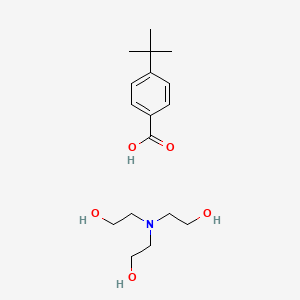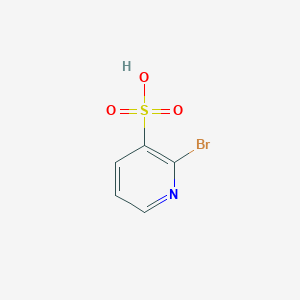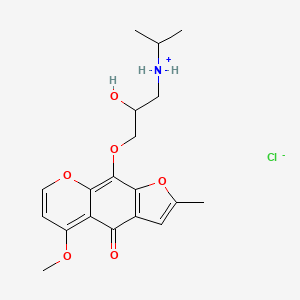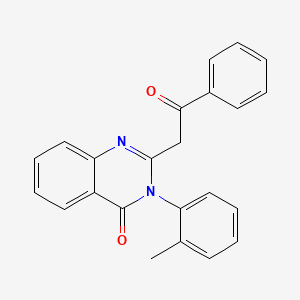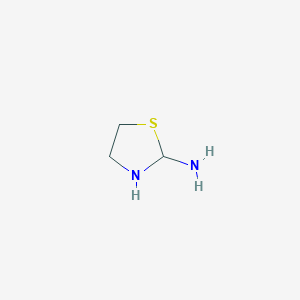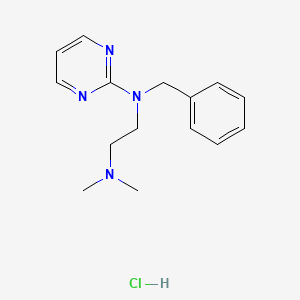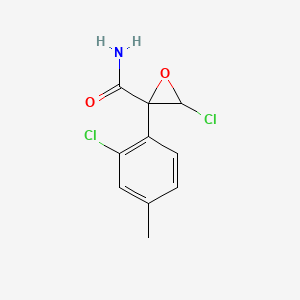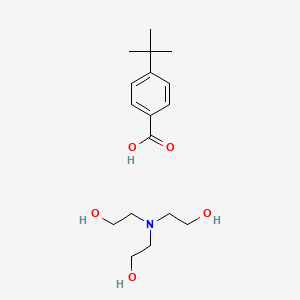
p-tert-Butylbenzoic acid, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-tert-Butylbenzoic acid, triethanolamine salt is a chemical compound formed by the reaction of p-tert-Butylbenzoic acid with triethanolamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a stabilizer, catalyst, and in other specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-tert-Butylbenzoic acid, triethanolamine salt involves the reaction of p-tert-Butylbenzoic acid with triethanolamine in a 1:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the formation of the desired salt. The reaction can be represented as follows:
p-tert-Butylbenzoic acid+Triethanolamine→p-tert-Butylbenzoic acid, triethanolamine salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
p-tert-Butylbenzoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
p-tert-Butylbenzoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of p-tert-Butylbenzoic acid, triethanolamine salt involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by preventing the degradation of other molecules. It may also function as a catalyst by lowering the activation energy of certain reactions, thereby increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
p-tert-Butylbenzoic acid: The parent compound, used in similar applications but without the triethanolamine component.
Triethanolamine: A common amine used in various industrial and pharmaceutical applications.
Uniqueness
p-tert-Butylbenzoic acid, triethanolamine salt is unique due to its combined properties from both p-tert-Butylbenzoic acid and triethanolamine. This combination enhances its stability and effectiveness in various applications, making it more versatile compared to its individual components .
Properties
CAS No. |
59993-86-1 |
|---|---|
Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
GUIXCMVLDXWZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Related CAS |
59993-86-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


